N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1011663
InChI: InChI=1S/C17H17N3O5S2/c1-11(21)20-27(23,24)13-9-7-12(8-10-13)18-17(26)19-16(22)14-5-3-4-6-15(14)25-2/h3-10H,1-2H3,(H,20,21)(H2,18,19,22,26)
SMILES: CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC
Molecular Formula: C17H17N3O5S2
Molecular Weight: 407.5 g/mol

N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide

CAS No.:

Cat. No.: VC1011663

Molecular Formula: C17H17N3O5S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide -

Specification

Molecular Formula C17H17N3O5S2
Molecular Weight 407.5 g/mol
IUPAC Name N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-methoxybenzamide
Standard InChI InChI=1S/C17H17N3O5S2/c1-11(21)20-27(23,24)13-9-7-12(8-10-13)18-17(26)19-16(22)14-5-3-4-6-15(14)25-2/h3-10H,1-2H3,(H,20,21)(H2,18,19,22,26)
Standard InChI Key USJGUTHYTUAXSM-UHFFFAOYSA-N
SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC
Canonical SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator